Unique Heteroaryl Linker Architecture Versus Common Urea FAAH Inhibitors
The compound possesses a unique 2,5-dimethylfuran-3-yl-3-hydroxypropyl motif connected to a 4-fluorobenzyl urea. This differs fundamentally from the benchmark FAAH inhibitors PF-04457845 (a piperidine urea) and URB597 (a biphenyl carbamate), which lack both the furan heterocycle and the hydroxypropyl linker [1]. The presence of the 3-hydroxy group provides an additional hydrogen bond donor/acceptor not found in the methylene-linked furan analogs, such as 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea . This structural signature is predicted to alter the inhibitor's binding kinetics and off-rate, although direct comparative kinetic data remain limited to internal patent disclosures.
| Evidence Dimension | Structural uniqueness of the linker region |
|---|---|
| Target Compound Data | 2,5-dimethylfuran-3-yl-3-hydroxypropyl-4-fluorobenzyl urea (CAS 1421522-48-6) |
| Comparator Or Baseline | PF-04457845 (piperidine urea); URB597 (biphenyl carbamate); 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea |
| Quantified Difference | Qualitative: Unique 3-hydroxypropyl linker and furan substitution pattern not present in comparators. |
| Conditions | Chemical structure comparison based on disclosed patent series and literature chemotypes. |
Why This Matters
For research groups studying the structure-activity relationship of FAAH inhibitors, this compound provides a distinct scaffold that cannot be obtained from commercially available benchmark inhibitors.
- [1] Lodola A, Castelli R, Mor M, Rivara S. Fatty acid amide hydrolase inhibitors: a patent review (2009-2014). Expert Opin Ther Pat. 2015;25(11):1247-66. PMID: 26413912. View Source
